2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide
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Overview
Description
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom and a trifluoromethyl group attached to an imidazole ring, which is further stabilized by a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide typically involves the bromination of 5-(trifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to yield corresponding imidazole N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 5-(trifluoromethyl)-1H-imidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Imidazole N-oxides.
Reduction Reactions: 5-(trifluoromethyl)-1H-imidazole.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its role in drug discovery, particularly as a precursor for the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
2-Bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2.BrH/c5-3-9-1-2(10-3)4(6,7)8;/h1H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSGWLSKZTAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172572-77-7 |
Source
|
Record name | 2-bromo-5-(trifluoromethyl)-1H-imidazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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